Dichlorobis(bipyridine)ruthenium
Description
Context within Transition Metal Coordination Chemistry
Transition metal coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or anions known as ligands, are fundamental to many areas of chemistry. Ruthenium, a rare transition metal, is particularly notable for its ability to form a wide variety of stable complexes with diverse geometries and electronic properties. ontosight.aiontosight.ai The reactivity of these complexes is often governed by the environment around the central metal ion. nih.gov
Among the vast array of ligands, 2,2'-bipyridine (B1663995) (bpy) is a prominent bidentate ligand, meaning it binds to the metal center at two points. The combination of ruthenium with bipyridine ligands gives rise to a class of complexes with unique photophysical and electrochemical properties. These properties are a direct result of the interplay between the metal-centered and ligand-centered molecular orbitals, leading to phenomena such as metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org This characteristic makes ruthenium(II) bipyridine complexes highly valuable in applications that involve light absorption and electron transfer, such as solar energy conversion and photocatalysis. ontosight.ai
Significance of Dichlorobis(bipyridine)ruthenium(II) as a Precursor and Research Subject
This compound(II), often abbreviated as Ru(bpy)₂Cl₂, is a cornerstone in the synthesis of more complex ruthenium polypyridyl compounds. wikipedia.orgwikipedia.org Its two chloride ligands are relatively labile and can be readily substituted by other ligands, allowing for the systematic construction of a vast library of ruthenium complexes with tailored properties. wikipedia.org For instance, it serves as a key intermediate in the synthesis of the well-known photosensitizer, tris(bipyridine)ruthenium(II) chloride. wikipedia.org
The compound exists as two geometric isomers: cis and trans. The cis isomer, where the chloride ligands are adjacent to each other, is the more commonly synthesized and thermodynamically stable form. wikipedia.orgresearchgate.net The trans isomer, with the chloride ligands on opposite sides, is less stable and more challenging to prepare. researchgate.net This difference in stability has led to a greater focus on the cis isomer in research. However, studies have indicated that the trans isomer may possess superior optical and electronic properties for certain applications. researchgate.net
The research interest in this compound(II) stems from its utility in a wide range of chemical transformations. It is a potent catalyst for various organic reactions and has been explored for its potential in artificial photosynthesis. ontosight.ai The unique electronic structure and reactivity of this complex continue to inspire investigations into its fundamental properties and novel applications.
Properties of this compound(II)
The properties of this compound(II) vary slightly depending on its isomeric form and hydration state.
| Property | Value |
| Chemical Formula | C₂₀H₁₆Cl₂N₄Ru wikipedia.org |
| Molar Mass | 484.35 g/mol (anhydrous) wikipedia.org |
| Appearance | Dark green solid wikipedia.org |
| Isomers | cis and trans researchgate.net |
| Synthesis | Typically prepared by heating a solution of ruthenium trichloride (B1173362) and 2,2'-bipyridine in a suitable solvent like dimethylformamide (DMF). wikipedia.org |
Interactive Data Table: Isomer Comparison
| Isomer | Stability | Synthesis | Key Feature |
| cis-Dichlorobis(bipyridine)ruthenium(II) | Thermally more stable researchgate.net | More readily synthesized researchgate.net | Chloride ligands are on the same side of the complex. wikipedia.org |
| trans-Dichlorobis(bipyridine)ruthenium(II) | Thermally less stable researchgate.net | More challenging to synthesize researchgate.net | Chloride ligands are on opposite sides of the complex. researchgate.net |
Research Findings
Detailed research has provided significant insights into the structural and electronic properties of this compound(II). X-ray crystallography has been instrumental in determining the octahedral coordination geometry of the complex. nih.gov The cis isomer is chiral, meaning it is non-superimposable on its mirror image. wikipedia.org
Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox behavior of the complex, which is crucial for its application in electron transfer processes. acs.org Furthermore, computational studies using methods like density functional theory (DFT) have complemented experimental findings by providing a deeper understanding of the electronic structure and the nature of the molecular orbitals involved in its photophysical properties. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19542-80-4 |
|---|---|
Molecular Formula |
C20H16Cl2N4Ru |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry
Established Synthesis Pathways of Dichlorobis(bipyridine)ruthenium(II)
The most common isomer of this compound(II) is the cis isomer, which is a key starting material for numerous other ruthenium complexes. wikipedia.org Its synthesis is typically achieved from readily available ruthenium precursors.
Preparation from Ruthenium Precursors
The standard and most widely utilized method for preparing cis-dichlorobis(bipyridine)ruthenium(II) involves the direct reaction of a ruthenium(III) precursor with 2,2'-bipyridine (B1663995). wikipedia.orguzh.ch The most common precursor is ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).
A frequent procedure involves heating a solution of ruthenium(III) chloride and a stoichiometric amount of 2,2'-bipyridine in a high-boiling solvent, most notably N,N-dimethylformamide (DMF). wikipedia.org The reaction mixture is typically refluxed for several hours to ensure the formation of the complex. uzh.ch In this process, the ruthenium center is reduced from the +3 to the +2 oxidation state.
Another established method involves the addition of lithium chloride (LiCl) to the reaction mixture of RuCl₃·3H₂O and bipyridine in DMF. uzh.ch After refluxing, the product is often precipitated by cooling the reaction mixture and adding a less polar solvent like acetone. The resulting solid can then be purified by washing with water and diethyl ether to remove unreacted starting materials and byproducts. uzh.ch The complex is obtained as a dark green or black crystalline solid. wikipedia.orguzh.ch
| Precursor | Reagents | Solvent | Conditions | Product |
| Ruthenium(III) chloride | 2,2'-bipyridine | DMF | Heating/Reflux | cis-RuCl₂(bpy)₂ |
| Ruthenium(III) chloride trihydrate | 2,2'-bipyridine, LiCl | DMF | Reflux, 8 hours | cis-RuCl₂(bpy)₂ |
This table summarizes common synthetic routes for cis-dichlorobis(bipyridine)ruthenium(II).
Role of Reducing Agents in Ruthenium Oxidation State Control
The synthesis of this compound(II) from ruthenium(III) chloride inherently requires a reduction of the ruthenium metal center from Ru(III) to Ru(II). In many standard syntheses, the solvent itself can act as the reducing agent. For example, when N,N-dimethylformamide (DMF) is used as the solvent and the reaction is heated to reflux, DMF can reduce the Ru(III) center.
In other related syntheses of Ru(II) polypyridyl complexes, explicit reducing agents are added to facilitate the conversion from Ru(III) to Ru(II). For the synthesis of the related tris(bipyridine)ruthenium(II) complex, agents like hypophosphorous acid are commonly employed. wikipedia.org Sodium phosphinate (also known as sodium hypophosphite) is another effective reducing agent used in aqueous media to reduce Ru³⁺ to Ru²⁺, which is then readily complexed by the bipyridine ligands. umb.eduyoutube.com While not always necessary for the synthesis of this compound(II) in DMF, the principle of using a reducing agent is a cornerstone of ruthenium(II) chemistry.
| Reducing Agent | Precursor Oxidation State | Final Oxidation State | Typical Application |
| N,N-dimethylformamide (DMF) | Ru(III) | Ru(II) | High-temperature synthesis of RuCl₂(bpy)₂ |
| Hypophosphorous Acid | Ru(III) | Ru(II) | Synthesis of [Ru(bpy)₃]Cl₂ from RuCl₃ |
| Sodium Phosphinate | Ru(III) | Ru(II) | Aqueous synthesis of Ru(II) complexes |
This table highlights various reducing agents and their roles in controlling the ruthenium oxidation state.
Synthesis of this compound(II) Derivatives
cis-Dichlorobis(bipyridine)ruthenium(II) is highly valued as a precursor because its two chloride ligands are relatively labile and can be readily substituted, opening up a vast field of derivative chemistry. wikipedia.orguzh.ch
Ligand Substitution Reactions at Chloride Sites
The most common route to derivatives involves the substitution of the chloride ligands. These reactions allow for the introduction of a wide variety of other ligands, including other halides, pseudohalides, water, acetonitrile (B52724), and other bidentate chelating ligands. wikipedia.orgnih.gov
For instance, reacting cis-RuCl₂(bpy)₂ with a third equivalent of 2,2'-bipyridine at elevated temperatures leads to the formation of the well-known tris(2,2'-bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺. nih.gov Similarly, reaction with 1,10-phenanthroline (B135089) derivatives can yield mixed-ligand complexes. rsc.org These substitution reactions are often driven by the precipitation of the resulting salt or by using a solvent that favors the displacement of the chloride ions. The reaction of cis-RuCl₂(bpy)₂ with pyrrole-based ligands can also lead to the formation of new heteroleptic complexes where the pyrrolide ligand chelates to the ruthenium center. dal.cauzh.ch
Modification of Bipyridine Ligands
Another strategy for creating derivatives is to modify the bipyridine ligands themselves, either before or after complexation. More commonly, substituted bipyridine ligands are used in the initial synthesis. A wide range of functional groups can be introduced onto the bipyridine rings to tune the electronic and steric properties of the final complex. researchgate.netacs.org
For example, using 4,4'-dimethyl-2,2'-bipyridine (B75555) or 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) in the initial synthesis yields the corresponding dichlorobis(4,4'-substituted-bipyridine)ruthenium(II) complexes. nih.gov More complex modifications, such as introducing styryl groups onto the bipyridine backbone, have been developed to create ligands for specific applications like dye-sensitized solar cells. nih.gov These modifications can significantly alter the photophysical and electrochemical properties of the resulting ruthenium complexes. researchgate.net
Synthesis of Heteroleptic Ruthenium(II) Complexes
Heteroleptic complexes, which contain more than one type of ligand, can be synthesized from this compound(II). A common approach involves the sequential addition of different ligands. For example, cis-RuCl₂(bpy)₂ can be reacted with a different bidentate ligand (L) to form a complex of the type [Ru(bpy)₂(L)]²⁺. rsc.org
Preparation of Supramolecular Precursors
The transformation of cis-[Ru(bpy)2Cl2] into supramolecular precursors is a testament to its synthetic utility. By carefully selecting the incoming ligand and reaction conditions, chemists can construct a diverse range of mono- and heteroleptic ruthenium complexes with tailored properties. These precursors are the foundational elements for building larger, functional supramolecular systems.
A common strategy involves the reaction of cis-[Ru(bpy)2Cl2] with a ligand designed to bridge multiple metal centers or to introduce specific functionalities. For instance, the reaction with 5-chloro-1,10-phenanthroline (B167300) (Cl-phen) in water results in the heteroleptic complex Ru(Cl-phen)(bpy)22 after precipitation with ammonium (B1175870) hexafluorophosphate. uark.edu This reaction proceeds by refluxing the reactants for several hours, during which the color of the solution changes from black to blood red, indicating the formation of the new complex. uark.edu Similarly, reaction with 5-(p-aminophenyl)-1,10-phenanthroline (TMAphen) in water yields Ru(bpy)2(TMAphen)2 with a high yield of 80%. nih.gov
The synthesis of even more complex structures, such as dinuclear complexes, can also be achieved. The reaction of cis-[Ru(bpy)2Cl2]·2H2O with a bridging ligand like 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole in a 2:1 molar ratio in an ethanol/DMSO mixture leads to the formation of a dinuclear ruthenium complex.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing these precursors. For example, reacting [Ru(4,4′-dmb)2Cl2]·2H2O (a derivative of the title compound) with various imidazo[4,5-f] Current time information in Bangalore, IN.uconn.eduphenanthroline (ip) ligands in ethylene (B1197577) glycol under microwave irradiation for just 15 minutes yields the desired supramolecular complexes in moderate to good yields. nih.gov This approach significantly reduces reaction times compared to conventional heating.
The following tables provide detailed research findings on the synthesis of various supramolecular precursors starting from this compound(II) or its derivatives.
Table 1: Synthesis of Mononuclear Supramolecular Precursors from [Ru(bpy)₂Cl₂] and its Derivatives
| Product | Starting Ruthenium Complex | Reactants & Molar Ratio | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|---|
[Ru(Cl-phen)(bpy)₂](PF₆)₂ |
Ru(bpy)₂Cl₂ |
Ru(bpy)₂Cl₂ (0.5 mmol), 5-chloro-1,10-phenanthroline (1.0 mmol) |
Water | Reflux, 5 hours, under Argon | 71 (purified) |
[Ru(bpy)₂(TMAphen)](PF₆)₂ |
Ru(bpy)₂Cl₂·2H₂O |
Ru(bpy)₂Cl₂·2H₂O (0.48 mmol), TMAphen (0.99 mmol) |
Water | Reflux, 4 hours, under Argon | 80 |
[Ru(4,4′-dmb)₂(fip)](PF₆)₂ |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O (0.11 mmol), FIP (0.10 mmol) |
Ethylene Glycol | Microwave, 180°C, 15 min | 48 |
[Ru(4,4′-dmb)₂(pcip)](PF₆)₂ |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O (0.11 mmol), PCIP (0.10 mmol) |
Ethylene Glycol | Microwave, 180°C, 15 min | 33 |
[Ru(4,4′-dmb)₂(2-nip)](PF₆)₂ |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O |
[Ru(4,4′-dmb)₂Cl₂]·2H₂O (0.11 mmol), 2-NIP (0.10 mmol) |
Ethylene Glycol | Microwave, 180°C, 15 min | 45 |
Table 2: Characterization Data for Synthesized Supramolecular Precursors
| Compound | Analytical Technique | Observed Results |
|---|---|---|
cis-[Ru(bpy)₂Cl₂] |
ESI-Mass Spectrometry | m/z = 484 (M⁺), 449 ([M-Cl]⁺) uzh.ch |
[Ru(bpy)₂(TMAphen)](PF₆)₂ |
Electrospray Mass Spectrometry | m/z = 371.6 ([M]²⁺) |
[Ru(4,4′-dmb)₂(fip)](PF₆)₂ |
¹H NMR (CD₃CN) | δ (ppm): 9.33 (d, 1H), 8.54 (d, 2H), 8.41 (d, 1H), 8.10 (d, 1H), 8.01 (m, 3H), 7.84 (d, 1H), 7.77 (m, 4H), 7.58 (m, 4H), 7.48 (d, 2H), 7.30 (m, 4H), 2.59 (s, 6H), 2.54 (s, 6H) |
[Ru(4,4′-dmb)₂(pcip)](PF₆)₂ |
¹H NMR (CD₃CN) | δ (ppm): 9.38 (d, 1H), 8.95 (d, 1H), 8.81 (d, 1H), 8.56 (m, 3H), 8.13 (m, 2H), 8.04 (m, 3H), 7.82 (m, 5H), 7.62 (m, 5H), 7.33 (m, 4H), 2.61 (s, 6H), 2.56 (s, 6H) |
[Ru(4,4′-dmb)₂(2-nip)](PF₆)₂ |
¹H NMR (CD₃CN) | δ (ppm): 9.35 (d, 1H), 8.56 (d, 2H), 8.43 (d, 1H), 8.24 (d, 1H), 8.12 (d, 1H), 8.03 (m, 4H), 7.86 (m, 3H), 7.60 (m, 6H), 7.32 (m, 4H), 2.60 (s, 6H), 2.55 (s, 6H) |
Table 3: Compound Names
| Abbreviation/Common Name | Chemical Name |
|---|---|
[Ru(bpy)₂Cl₂] |
Dichlorobis(2,2'-bipyridine)ruthenium(II) |
bpy |
2,2'-bipyridine |
DMF |
N,N-dimethylformamide |
LiCl |
Lithium Chloride |
RuCl₃ |
Ruthenium(III) chloride |
Cl-phen |
5-chloro-1,10-phenanthroline |
(PF₆)₂ |
Hexafluorophosphate |
TMAphen |
5-(p-aminophenyl)-1,10-phenanthroline |
| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole |
[Ru(4,4′-dmb)₂Cl₂] |
Dichlorobis(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) |
fip |
2-(fluoren-2-yl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.uconn.eduphenanthroline |
pcip |
2-(phenanthren-9-yl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.uconn.eduphenanthroline |
2-nip |
2-(naphthalen-2-yl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.uconn.eduphenanthroline |
Structural Elucidation and Isomerism
Octahedral Coordination Geometry Analysis
The central ruthenium atom in dichlorobis(bipyridine)ruthenium(II) exhibits an octahedral coordination geometry. wikipedia.orgwikipedia.org In this arrangement, the ruthenium ion is coordinated to six atoms: four nitrogen atoms from the two bidentate 2,2'-bipyridine (B1663995) (bpy) ligands and two chlorine atoms. The bipyridine ligands are chelating, meaning each ligand binds to the ruthenium center at two points. This coordination results in a stable, six-coordinate complex. The molecule can exist in two geometric isomers, cis and trans, which are defined by the relative positions of the two chloride ligands around the central ruthenium atom. In the cis isomer, the chloride ligands are adjacent to each other, occupying positions at a 90° angle relative to the ruthenium center. In the trans isomer, they are positioned on opposite sides of the central metal ion, at a 180° angle to each other.
Chirality and Enantiomeric Considerations
A significant stereochemical feature of this compound is the chirality associated with its cis isomer. wikipedia.orgwikipedia.org The cis configuration lacks a plane of symmetry, which makes the molecule chiral. Consequently, cis-[Ru(bpy)₂Cl₂] exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as delta (Δ) and lambda (Λ) based on the helicity of the arrangement of the bipyridine ligands around the ruthenium center. The corresponding complex, tris(bipyridine)ruthenium(II), is also chiral, possessing D₃ symmetry. wikipedia.org The resolution of these enantiomers is crucial for applications where stereospecificity is important, such as in interactions with biological molecules. nih.gov The trans isomer, in contrast, possesses a center of inversion and is therefore achiral. The predominant form of the complex is the chiral cis isomer. wikipedia.orgwikipedia.org
Crystallographic Investigations (e.g., X-ray Diffraction)
For the cis isomer, crystallographic analysis confirms the distorted octahedral geometry. Studies on crystals of cis-[Ru(bpy)₂Cl₂]·3.5H₂O and its oxidized Ru(III) form, cis-[Ru(bpy)₂Cl₂]Cl·2H₂O, have provided detailed structural parameters. acs.org
The trans isomer has also been characterized crystallographically. In the solid state, the ruthenium atom in trans-[Ru(bpy)₂Cl₂] is located on a crystallographic inversion center. researchgate.net This arrangement forces the chloride ligands to be in a trans-configuration. A notable feature of the trans structure is the steric interaction between the ortho-hydrogen atoms on the opposing bipyridine ligands. This steric hindrance causes the bipyridine ligands to deviate significantly from planarity, with the two pyridine (B92270) rings within a single bpy ligand being twisted relative to each other. researchgate.net A similar distorted octahedral geometry is observed in the related trans-diaqua complex, where the Ru-N distances are approximately 2.07 Å and the Ru-O distance is 2.1053 Å. nih.gov
| Complex | Isomer | Ru-N Bond Length (Å) | Ru-Cl Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂Cl₂] | trans | Not specified | Not specified | researchgate.net |
| [Ru(bpy)₂(H₂O)₂]²⁺ | trans | 2.0727(17), 2.0739(17) | N/A | nih.gov |
| [Ru(bpy)₂Cl₂]·3.5H₂O | cis | Data in source | Data in source | acs.org |
Spectroscopic Approaches to Structural Characterization (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic complexes like this compound(II) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of the cis isomer, the two bipyridine ligands are chemically inequivalent, leading to a more complex spectrum with distinct sets of signals for each proton. However, due to the C₂ axis of symmetry in the cis isomer, the two pyridine rings within each bipyridine ligand are equivalent, simplifying the spectrum to some extent. In contrast, the trans isomer has a higher degree of symmetry (D₂h), which makes all four pyridine rings chemically equivalent. This results in a much simpler ¹H NMR spectrum, typically showing only four signals for the aromatic protons of the bipyridine ligands.
Studies of related ruthenium(II) bipyridine complexes show characteristic downfield shifts for the bipyridine ring protons upon coordination to the metal center. dergipark.org.trresearchgate.net For example, in complexes of the type [Ru(bpy)₂(bipy-4-R-4'-R₁)]²⁺, the protons on the unsubstituted bipyridine ligands show distinct doublet and triplet patterns in the aromatic region of the ¹H NMR spectrum. researchgate.net These spectroscopic signatures allow for the unambiguous identification of the specific isomer present in a sample.
Analysis of Isomerization Processes (e.g., cis-trans Isomerization)
The cis and trans isomers of this compound can interconvert under certain conditions. The cis isomer is generally the thermodynamically more stable and more commonly isolated form. wikipedia.orgwikipedia.org The greater stability of the cis isomer is often attributed to reduced steric strain compared to the trans isomer, where the bipyridine ligands are forced into a non-planar conformation. researchgate.net
Isomerization can be induced by heat or light. For instance, studies on related ruthenium complexes, such as [RuCl₂(bpy)(dmso-S)₂], have shown that isomerization from a less stable to a more stable form can occur when the complex is dissolved in a solvent like DMSO. oup.com Furthermore, photoisomerization from the cis to the trans form has been observed for related aqua complexes, such as [Ru(II)(bpy)₂(H₂O)₂]²⁺, upon irradiation with light. acs.org This process is often reversible, with the trans isomer converting back to the more stable cis form in the dark or upon heating. The study of these isomerization processes is critical for applications in photochemistry and catalysis where control over the geometry of the complex is essential.
Electronic Structure and Ground State Spectroscopy
Electronic Absorption Spectroscopy of Dichlorobis(bipyridine)ruthenium(II)
The electronic absorption spectrum of this compound(II) is characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions are crucial for understanding the photophysical and photochemical properties of the complex. The spectrum is typically dominated by metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions.
The UV-Vis spectrum of the precursor complex, cis-[Ru(bipy)₂Cl₂], has been recorded in nujol mull, revealing multiple absorption maxima. mdpi.com The observed bands provide insight into the electronic transitions within the molecule.
Table 1: Electronic Absorption Spectral Data for cis-Dichlorobis(bipyridine)ruthenium(II) in Nujol
| Absorption Maximum (λmax) / nm |
| 363 |
| 544 |
| 583 (shoulder) |
| 641 (shoulder) |
Data sourced from Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. mdpi.com
Correlation of Spectroscopic Data with Electronic Transitions
The absorption bands observed in the electronic spectrum of this compound(II) can be assigned to specific electronic transitions. The bands in the visible region are typically attributed to metal-to-ligand charge transfer (MLCT) transitions, specifically from the d-orbitals of the ruthenium center to the π* orbitals of the bipyridine ligands. For a related complex, an absorption at 422 nm has been assigned to an MLCT transition. researchgate.net
The more intense bands in the ultraviolet region are generally assigned to ligand-centered (LC) π-π* transitions within the bipyridine ligands. In similar ruthenium bipyridyl complexes, strong absorptions around 246 nm and 286 nm are characteristic of these LC transitions. researchgate.net The lower energy absorptions can sometimes exhibit a mixed character of MLCT and ligand-to-ligand charge transfer (LLCT). researchgate.net
Theoretical Prediction of Electronic States and Spectra
Theoretical calculations, particularly those employing density functional theory (DFT) and its time-dependent extension (TDDFT), have been instrumental in elucidating the electronic structure and predicting the absorption spectra of ruthenium polypyridyl complexes.
Time-Dependent Density Functional Theory (TDDFT) Calculations
TDDFT calculations are a powerful tool for predicting the electronic absorption spectra of transition metal complexes. These calculations can determine the energies and oscillator strengths of electronic transitions, allowing for the assignment of the experimentally observed absorption bands. For ruthenium(II) bipyridine complexes, TDDFT calculations have successfully modeled their absorption spectra, confirming the assignment of the low-energy bands to MLCT transitions and the high-energy bands to ligand-centered transitions. researchgate.netnih.gov These theoretical models provide a detailed picture of the excited states and their nature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the electronic transitions in this compound(II). In this class of complexes, the HOMO is typically centered on the ruthenium metal, having significant d-orbital character. Conversely, the LUMO is predominantly localized on the π-system of the bipyridine ligands.
This distribution of the frontier orbitals directly corresponds to the observed MLCT transitions, where an electron is excited from the metal-centered HOMO to the ligand-centered LUMO. The energy difference between the HOMO and LUMO levels is a critical factor in determining the energy of the MLCT absorption band. Theoretical studies on related ruthenium(II) bipyridine complexes have consistently shown this localization of the HOMO on the metal and the LUMO on the polypyridyl ligands.
Photophysical Processes and Excited State Dynamics
Metal-to-Ligand Charge Transfer (MLCT) States
The characteristic visible light absorption of ruthenium polypyridyl complexes, including [Ru(bpy)2Cl2], is dominated by intense Metal-to-Ligand Charge Transfer (MLCT) transitions. libretexts.orgresearchgate.net These transitions involve the promotion of an electron from a metal-centered d-orbital (specifically, the t2g orbitals of ruthenium) to a ligand-centered π* antibonding orbital of one of the bipyridine ligands. nih.govacs.org This process results in a formal oxidation of the ruthenium center (Ru(II) to Ru(III)) and a reduction of a bipyridine ligand. libretexts.org
In cis-[Ru(bpy)2Cl2], these MLCT transitions (t2 → π*) give rise to strong absorption bands in the visible spectrum. nih.govacs.org The energy and intensity of these bands can be finely tuned by modifying the ligands, a principle that is foundational to the design of ruthenium-based photosensitizers. researchgate.netnih.gov Theoretical studies using time-dependent density functional theory (TDDFT) on related complexes have shown that MLCT transitions are responsible for the intense absorptions observed experimentally. nih.gov The nature of the lowest energy excited states is critical, as their properties, energy, and lifetime dictate the subsequent photophysical and photochemical behavior of the complex. wayne.edu
Intersystem Crossing Dynamics (Singlet to Triplet)
Upon initial photoexcitation into the MLCT band, a singlet excited state (¹MLCT) is formed. libretexts.org However, for ruthenium complexes, which contain a heavy metal atom, there is strong spin-orbit coupling. libretexts.orgnih.gov This coupling facilitates a very rapid and efficient transition from the initially populated ¹MLCT state to a lower-energy triplet excited state (³MLCT). This process is known as intersystem crossing (ISC). libretexts.org
In the closely related and extensively studied complex [Ru(bpy)3]2+, this intersystem crossing is an ultrafast event, occurring on a femtosecond timescale, estimated to be around 40 ± 15 fs. nih.gov It is proposed that the crossover occurs from the ¹MLCT state to a vibrationally "hot" triplet manifold. nih.gov This rapid ISC is a defining characteristic of ruthenium polypyridyl photophysics and is the reason why the subsequent dynamics, including luminescence and photochemical reactions, predominantly originate from the triplet state. libretexts.orgmsu.edu The transition from the ³MLCT state back to the singlet ground state is spin-forbidden, leading to the characteristically long lifetimes of these excited states, which can be on the order of hundreds of nanoseconds to microseconds. libretexts.orgwikipedia.org
Vibrational Cooling Mechanisms in Excited States
Following the population of the ³MLCT state via intersystem crossing, the molecule is often in a vibrationally excited or "hot" state. The excess vibrational energy must be dissipated for the molecule to reach its thermally equilibrated, lowest-lying triplet excited state. This energy dissipation process, known as vibrational cooling or thermalization, is crucial as it competes with other photochemical pathways and influences the ultimate fate of the excited state. nih.gov
The ultrafast dynamics of vibrational cooling in cis-[Ru(bpy)2Cl2] have been directly observed using femtosecond time-resolved electronic absorption spectroscopy. nih.govnih.gov This pump-probe technique allows for the monitoring of spectral changes on a femtosecond to picosecond timescale. berkeley.edu In these experiments, a pump pulse excites the molecule to a higher energy state, and a subsequent, time-delayed probe pulse measures the absorption spectrum of the excited species as it evolves. nih.gov By varying the pump wavelength, researchers can selectively excite different electronic transitions, such as the MLCT (t2 → π) and ligand-centered (π → π) bands, to study how the initial excitation energy affects the subsequent relaxation dynamics. nih.govacs.org
A key signature of vibrational cooling in the excited state of cis-[Ru(bpy)2Cl2] is the ultrafast spectral narrowing of excited-state absorption features. nih.govacs.org As the molecule dissipates excess vibrational energy and relaxes to the bottom of the ³MLCT potential energy well, the distribution of vibrational energy levels narrows, leading to sharper and more defined spectral features. nih.govresearchgate.net
Studies on cis-[Ru(bpy)2Cl2] in solution have tracked the evolution of sharp absorption peaks at 475 nm and 505 nm, which are attributed to the reduced bipyridine ligand in the photoexcited complex. nih.govnih.gov The analysis of this spectral evolution reveals time constants for vibrational cooling that are on the order of several picoseconds. These time scales were found to be largely independent of the initial excitation energy, suggesting a common relaxation pathway. nih.gov
| Excitation Wavelength (Transition Type) | Relaxation Time Constant (τ) | Process Assigned |
| 266 nm (π → π) | 16 ± 5 ps | Vibrational Cooling in ³MLCT |
| 400 nm (t2 → π) | 15 ± 3 ps | Vibrational Cooling in ³MLCT |
| 550 nm (t2 → π*) | 18 ± 2 ps | Vibrational Cooling in ³MLCT |
| This table presents the vibrational cooling time constants for cis-[Ru(bpy)2Cl2] following excitation at different wavelengths, as determined by femtosecond time-resolved electronic absorption spectroscopy. Data sourced from The Journal of Physical Chemistry A. nih.govacs.orgnih.gov |
This rapid 15-18 ps process constitutes the thermalization of the lowest-lying ³MLCT state and is a critical step that precedes further photochemical or photophysical events. nih.gov
Photoinduced Electron Transfer (PET) Mechanisms
The ³MLCT excited state of ruthenium bipyridine complexes is both a stronger oxidizing agent and a stronger reducing agent than the ground state. libretexts.orgwikipedia.org This is because the excited state can be described as containing a Ru(III) center (an oxidant) and a bipyridine radical anion (a reductant). wikipedia.org This dual redox character makes these complexes highly effective as photosensitizers for photoinduced electron transfer (PET) reactions.
Photoinduced electron transfer can occur through both intramolecular and intermolecular pathways. In many systems, the excited electron in the ³MLCT state, initially delocalized over the ligands, localizes onto a single bipyridine ligand within a picosecond. nih.govnih.gov In more complex, multi-component systems, this can be followed by intramolecular electron or energy transfer to other parts of a molecular assembly. nih.gov
Intermolecular PET involves the transfer of an electron between the excited ruthenium complex and another molecule in solution. For example, the excited state of [Ru(bpy)3]2+ can be reductively quenched by a sacrificial electron donor or oxidatively quenched by an acceptor. wikipedia.orgnih.gov Flash photolysis studies have demonstrated electron transfer from the excited state of a ruthenium complex to biological molecules like cytochrome c oxidase, where the initial transfer is extremely rapid (< 1 microsecond). nih.gov These PET processes are the basis for the application of ruthenium complexes in artificial photosynthesis for water splitting, where the excited complex initiates the oxidation of water and the reduction of protons. libretexts.orgwikipedia.org While cis-[Ru(bpy)2Cl2] is often used as a synthetic precursor, its fundamental photophysical properties underpin the PET capabilities of the more elaborate complexes derived from it. wikipedia.orgresearchgate.net
Kinetics of Electron Transfer Processes
The excited state of ruthenium polypyridyl complexes, formed by metal-to-ligand charge transfer (MLCT), is both a potent oxidant and reductant. The kinetics of electron transfer from this excited state to other molecules (quenchers) are fundamental to its application in photochemistry and photobiology. These processes are typically bimolecular, and their rates can be determined by monitoring the quenching of the excited state's lifetime or emission.
The rate of electron transfer is often evaluated using Stern-Volmer analysis, which relates the quenching rate to the concentration of the quencher. For ruthenium polypyridyl complexes, these quenching processes are often diffusion-controlled, meaning the reaction occurs on every encounter between the excited complex and the quencher. nih.gov The rate constants for electron transfer can be calculated using semiclassical theory, which incorporates both the thermodynamic driving force and the reorganization energy of the system. nih.gov
While specific kinetic data for the quenching of the [Ru(bpy)₂Cl₂] excited state is not extensively documented due to its very short lifetime and low emission at room temperature, studies on related complexes provide insight into the efficiency of these processes. For instance, the excited state of cis-[Ru(bpy)₂(dppn)]²⁺ is quenched by guanosine (B1672433) monophosphate (GMP) through an oxidative electron transfer mechanism. nih.gov The excited state reduction potential for this complex is approximately +1.64 V vs NHE, making it a strong oxidizing agent capable of oxidizing guanine. nih.gov This interaction has a quenching constant (kₒ) of 2.1 x 10⁸ M⁻¹s⁻¹, demonstrating a relatively efficient electron transfer process. nih.gov It is expected that the [Ru(bpy)₂Cl₂]* excited state would engage in similar electron transfer reactions, though the specific rates would be influenced by its distinct redox potentials and excited-state lifetime.
Table 1: Illustrative Electron Transfer Quenching Data for a Related Ruthenium Complex
| Excited Complex | Quencher | Quenching Mechanism | Rate Constant (kₒ) |
| cis-[Ru(bpy)₂(dppn)]²⁺ | Guanosine Monophosphate (GMP) | Oxidative Electron Transfer | 2.1 x 10⁸ M⁻¹s⁻¹ nih.gov |
Reorganization Energies in Electron Transfer
The rate of electron transfer is not solely dependent on the driving force (ΔG°) but is also governed by the reorganization energy (λ). According to Marcus theory, the reorganization energy is the energy required to distort the structures of the reactants and reorient the surrounding solvent molecules to the geometries they would have after the electron has been transferred. It is a crucial parameter that creates an activation barrier for the electron transfer process.
The total reorganization energy (λ) is comprised of two main components:
Inner-Sphere Reorganization Energy (λᵢ): This component arises from the changes in bond lengths and angles within the coordination sphere of the metal complex upon change in its oxidation state. For a complex like [Ru(bpy)₂Cl₂], this would involve changes in the Ru-N and Ru-Cl bond lengths as the metal center goes from Ru(II) to Ru(III) (in an oxidative transfer) or as a bipyridine ligand is effectively reduced in the MLCT state.
Outer-Sphere Reorganization Energy (λₒ): This component is associated with the reorientation of the solvent molecules surrounding the complex to accommodate the change in the charge distribution of the reactant.
Excited State Deactivation Pathways
Upon absorption of a photon and promotion to a singlet MLCT excited state (¹MLCT), the [Ru(bpy)₂Cl₂] complex rapidly undergoes intersystem crossing (ISC) to the corresponding triplet state (³MLCT), a process that is highly efficient for heavy-atom complexes like ruthenium. msu.edunih.gov The subsequent fate of this ³MLCT state is determined by a competition between radiative decay (phosphorescence) and non-radiative decay pathways. For [Ru(bpy)₂Cl₂], the non-radiative pathways are overwhelmingly dominant at room temperature.
Non-Radiative Decay Processes
The primary non-radiative decay pathway for many ruthenium polypyridyl complexes involves thermally activated population of a metal-centered (MC) or d-d excited state. nih.govrsc.org This ³MC state, which involves the promotion of an electron into a σ-antibonding d-orbital, is typically non-emissive and provides an efficient route for the molecule to return to the ground state without emitting light.
This smaller energy gap makes thermal population of the dissociative ³MC state from the ³MLCT state a much more facile and rapid process. As a result, the excited-state lifetime of [Ru(bpy)₂Cl₂] is dramatically shortened, and its luminescence quantum yield at room temperature is negligible. This efficient population of the ³MC state is the principal reason for the complex's photochemical reactivity.
Photosubstitution Reactions in Excited States
The population of the ³MC excited state is directly linked to the primary photochemical reaction observed for [Ru(bpy)₂Cl₂]: the substitution of its chloride ligands. wikipedia.org The promotion of an electron into a dσ* orbital, which is antibonding with respect to the Ru-ligand bonds, effectively weakens these bonds. The Ru-Cl bonds are considerably weaker than the Ru-N(bipyridine) bonds and are therefore the most susceptible to cleavage.
Upon excitation and population of the ³MC state, one of the Ru-Cl bonds can dissociate, leaving a five-coordinate intermediate. This vacant coordination site is then rapidly filled by a solvent molecule or another Lewis base present in the solution. This process can be repeated for the second chloride ligand, leading to mono- or di-substituted products.
[Ru(bpy)₂Cl₂] + hν → [Ru(bpy)₂Cl₂]* (³MLCT) → [Ru(bpy)₂Cl₂]* (³MC) → [Ru(bpy)₂Cl(S)]⁺ + Cl⁻ (where S = solvent molecule)
This efficient photosubstitution of the chloride ligands is the reason why cis-[Ru(bpy)₂Cl₂] is a widely used and versatile precursor for the synthesis of a vast array of other ruthenium complexes. wikipedia.orgrsc.org The reaction is a cornerstone of ruthenium polypyridyl chemistry, enabling the introduction of various functionalities by photochemically replacing the labile chloride ligands. nih.gov
Table 2: Summary of Primary Excited State Deactivation Pathways for cis-[Ru(bpy)₂Cl₂]
| Pathway | Description | Consequence |
| Intersystem Crossing (ISC) | Rapid conversion from the initial singlet excited state (¹MLCT) to the triplet state (³MLCT). | Populates the long-lived triplet state from which all subsequent processes occur. |
| Non-Radiative Decay via ³MC State | Thermal activation from the ³MLCT state to a low-lying, non-emissive metal-centered (³MC) state. rsc.org | Quenches luminescence, shortens excited-state lifetime, and leads to photochemistry. |
| Photosubstitution | Dissociation of one or both chloride ligands from the dissociative ³MC excited state, followed by coordination of solvent or other ligands. nih.govwikipedia.org | The dominant photochemical reaction, making the complex a key synthetic precursor. |
Electrochemical Behavior and Redox Chemistry
Electrochemical Potentials of the Ruthenium(II)/Ruthenium(III) Couple
The oxidation of the ruthenium center from Ru(II) to Ru(III) is a key electrochemical event for dichlorobis(bipyridine)ruthenium and its derivatives. The potential at which this one-electron oxidation occurs is a sensitive indicator of the electronic environment around the metal ion. In acetonitrile (B52724), the Ru(II)/Ru(III) redox couple for related tris(bipyridine)ruthenium(II) complexes is typically observed at positive potentials. For instance, the E₁/₂ for [Ru(bpy)₃]²⁺ is approximately +1.25 V versus a Saturated Calomel Electrode (SCE). nih.gov
For this compound(II), the presence of two chloride ligands, which are weaker field ligands compared to bipyridine, influences the electron density at the ruthenium center. This generally makes the complex easier to oxidize compared to its tris(bipyridine) counterpart. The formal reduction potential for the Ru(III)/Ru(II) couple in similar bis(bipyridine)ruthenium complexes can vary significantly depending on the other ligands present. For example, in a series of [Ru(bpy)₂L₂] type complexes, the Ru(II)/Ru(III) oxidation potentials can span a wide range. rsc.org The specific potential is highly dependent on the solvent system and the nature of the supporting electrolyte used in the electrochemical measurement. umb.edu
Ligand-Based Redox Processes
In addition to the metal-centered redox activity, the bipyridine ligands themselves are redox-active. nih.gov They can accept electrons to form radical anions. For complexes like tris(bipyridine)ruthenium(II), a series of three, one-electron reductions are observed at negative potentials, corresponding to the sequential reduction of each of the three bipyridine ligands. electrochemsci.org These ligand-based reductions typically occur at potentials between -1.5 V and -2.0 V versus SCE in organic solvents like acetonitrile and dimethylformamide. electrochemsci.org
Cyclic Voltammetry and Differential Pulse Voltammetry Studies
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to probe the electrochemical behavior of this compound and its derivatives. wikipedia.org CV provides information about the reversibility of redox processes and can be used to determine formal potentials. umb.edu A typical cyclic voltammogram of a ruthenium bipyridine complex in an organic solvent like acetonitrile will show a reversible wave in the positive potential region corresponding to the Ru(II)/Ru(III) couple and one or more reversible waves in the negative potential region for the ligand-based reductions. pku.edu.cnresearchgate.net
Differential pulse voltammetry offers higher sensitivity and better resolution for determining peak potentials compared to CV. wikipedia.orgum.es DPV studies on various ruthenium bipyridine complexes have provided precise measurements of their redox potentials. researchgate.net For instance, DPV can clearly distinguish between closely spaced reduction waves of different bipyridine ligands within a complex. The peak shape in DPV can also give insights into the reversibility of the electrochemical reaction. wikipedia.org
Influence of Ligand Modifications on Redox Properties
The electrochemical properties of this compound can be systematically tuned by modifying the bipyridine ligands. mdpi.com The introduction of electron-donating or electron-withdrawing substituents on the bipyridine rings has a predictable effect on the redox potentials of both the metal center and the ligands.
Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the bipyridine ligands and, by extension, on the ruthenium center. This makes the complex easier to oxidize, resulting in a cathodic (less positive) shift of the Ru(II)/Ru(III) potential. Conversely, the ligand-based reductions become more difficult, shifting to more negative potentials.
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) have the opposite effect. They decrease the electron density on the ruthenium center, making oxidation more difficult and causing an anodic (more positive) shift in the Ru(II)/Ru(III) potential. The ligand-based reductions become easier, shifting to less negative potentials. rsc.orgresearchgate.net
This principle of tuning redox properties through ligand modification is a cornerstone of designing ruthenium complexes for specific applications. For example, in the development of photosensitizers, the redox potentials are carefully adjusted to match the energy levels required for efficient electron transfer processes. nih.gov
Below is a table summarizing the effect of substituents on the redox potentials of ruthenium bipyridine complexes, based on data for related tris(bipyridine)ruthenium(II) compounds.
| Substituent on Bipyridine | Effect on Ru(II)/Ru(III) Potential | Effect on Ligand Reduction Potential |
| Electron-donating (e.g., -CH₃, -OCH₃) | Shifts to less positive values | Shifts to more negative values |
| Electron-withdrawing (e.g., -NO₂, -CF₃) | Shifts to more positive values | Shifts to less negative values |
This table illustrates the general trends observed in the modification of ruthenium bipyridine complexes.
Coordination Chemistry and Ligand Reactivity
Ligand Exchange Kinetics and Thermodynamics
The hallmark of [Ru(bpy)2Cl2] reactivity is the lability of its chloride ligands, which can be readily substituted by a wide range of other ligands. This reactivity is the cornerstone of its use as a synthetic intermediate. wikipedia.orgwikipedia.org The kinetics of these ligand exchange reactions can be significantly accelerated using microwave-assisted synthesis. This technique drastically reduces reaction times and often leads to high yields and purity of the resulting mixed-ligand complexes. researchgate.net For instance, the traditional synthesis of [Ru(bpy)2Cl2] involves refluxing ruthenium(III) chloride with 2,2'-bipyridine (B1663995) in dimethylformamide (DMF) for extended periods, whereas microwave-activated methods can shorten this process considerably. researchgate.net
The substitution of the chloride ions is thermodynamically favorable with a variety of N-donor ligands. The reaction of [Ru(bpy)2Cl2] with an additional equivalent of 2,2'-bipyridine (bpy) in a suitable solvent readily forms the well-known photosensitizer tris(bipyridine)ruthenium(II), [Ru(bpy)3]2+. wikipedia.org This transformation highlights the thermodynamic preference for forming the tris-chelated complex.
Detailed studies have explored the substitution of chlorides with various other bidentate N,N-ligands. Microwave-assisted reactions in DMF/water mixtures have been successfully employed to synthesize complexes of the type [(bpy)2Ru(L-L)]Cl2, where L-L represents substituted bibenzimidazoles, 1,10-phenanthroline (B135089), or bipyrimidine. researchgate.net The complex also reacts with more complex π-extended, redox-active bridging ligands, such as those derived from tetrathiafulvalene (B1198394) (TTF), to form stable mono- and dinuclear ruthenium(II) complexes. unige.ch
The following table summarizes the reaction conditions for the substitution of chloride ligands in [Ru(bpy)2Cl2] with different incoming ligands.
| Incoming Ligand (L-L) | Reaction Conditions | Product | Reference(s) |
| 2,2'-Bipyridine | Reflux with reducing agent | [Ru(bpy)3]2+ | wikipedia.org |
| Substituted Bibenzimidazoles | Microwave, DMF/water | [(bpy)2Ru(L-L)]2+ | researchgate.net |
| 1,10-Phenanthroline | Microwave, DMF/water | [(bpy)2Ru(phen)]2+ | researchgate.net |
| Bipyrimidine | Microwave, DMF/water | [(bpy)2Ru(bipym)]2+ | researchgate.net |
| 5-Pyrenyl-1,10-phenanthroline | Reflux, Methanol | [Ru(bpy)2(phenPy)]2+ | rsc.org |
| 4,4',6,6'-Tetramethyl-2,2'-bipyridine | Microwave, Ethylene (B1197577) glycol | [Ru(bpy)2(tmbpy)]2+ | nih.gov |
Photoaquation and Photoinduced Ligand Dissociation
The photochemical behavior of ruthenium polypyridyl complexes, including derivatives of [Ru(bpy)2Cl2], is a field of intense research. While [Ru(bpy)2Cl2] itself is a precursor, its derivatives, particularly those with sterically hindered ligands, exhibit fascinating photoactivity. nih.govrsc.org Upon irradiation with visible light, these complexes can undergo ligand exchange, a process known as photosubstitution. nih.gov
A key photoreaction is photoaquation, where a coordinated ligand is replaced by water molecules. This is particularly efficient in complexes designed with steric strain. For example, the complex [Ru(bpy)2(dmbpy)]2+ (where dmbpy is 6,6'-dimethyl-2,2'-bipyridine), which can be conceptualized as a derivative of [Ru(bpy)2Cl2], undergoes efficient photosubstitution of the sterically bulky dmbpy ligand upon irradiation in water. rsc.org This reaction populates a triplet metal-centered (3MC) excited state, which is dissociative, leading to the formation of the highly reactive cis-[Ru(bpy)2(OH2)2]2+ species. rsc.orgsci2.org
The efficiency of this photoinduced ligand dissociation is quantified by the quantum yield of photolysis. For a series of related complexes with strain-inducing ligands, the quantum yields were found to be dependent on the specific ligand and the wavelength of light used. nih.gov The introduction of methyl groups on the bipyridine ligands, which increases steric hindrance, has a crucial effect on the photochemical properties. sci2.org
| Complex | Light Source (Wavelength) | Half-life (t1/2) | Photolysis Quantum Yield (Φ) | Reference(s) |
| [Ru(bpy)2(dmbpy)]2+ | Indigo LED (450 nm) | - | 0.10 - 0.19 | nih.gov |
| [Ru(bpy)2(4,4',6,6'-tmbpy)]2+ | Indigo LED (450 nm) | - | 0.08 | nih.gov |
This light-triggered release of ligands has been harnessed in the development of photocleavable materials and prodrugs for photoactivated chemotherapy (PACT). rsc.orgresearchgate.net
Reactivity with Diverse Coordinating Species
The synthetic utility of [Ru(bpy)2Cl2] is demonstrated by its reactivity with a broad spectrum of coordinating species, extending beyond simple N-donor ligands.
Carbonyls: The carbonylation of [Ru(bpy)2Cl2] under pressure and heat is a method to produce [Ru(bpy)2(CO)2]2+, a key catalyst for the electrochemical reduction of carbon dioxide. ucsd.edu This dicarbonyl complex exists in equilibrium with its hydroxycarbonyl (B1239141) and CO2 adduct forms in aqueous solution. ucsd.edu
Alkoxides: In methanolic solutions, [Ru(bpy)2Cl2] reacts with methoxide (B1231860) ions (from NaOMe or KOH) to yield a dinuclear, methoxide-bridged complex, [{Ru(bpy)2}2(µ-OMe)2]2+. researchgate.net
Thioethers and Amines: Ligands containing softer donor atoms like sulfur can also coordinate. For example, thioether-containing ligands have been used to create photosensitive ruthenium complexes where the weaker Ru-S bond can be selectively cleaved upon irradiation. rsc.orgsci2.org
Polymeric Ligands: [Ru(bpy)2Cl2] can act as a crosslinker for macromolecular ligands. It reacts with poly(4-vinylpyridine) (P4VP) to form supramolecular gels. researchgate.net The coordination bonds in these gels can be cleaved by light, demonstrating the potential for creating photoresponsive "smart" materials. researchgate.net
Catalysis: Beyond being a precursor, [Ru(bpy)2Cl2] itself can act as a catalyst. It has been shown to be an efficient catalyst for the photooxidation of alkanes, such as the selective oxidation of adamantane (B196018) to 1-adamantanol (B105290) and 1,3-adamantanediol (B44800) under visible light irradiation. acs.org
Stability and Speciation in Solution
The stability and speciation of [Ru(bpy)2Cl2] in solution are highly dependent on the solvent system and other conditions. In non-coordinating organic solvents, the complex is relatively stable. However, in coordinating solvents, particularly water, the chloride ligands can be substituted.
A primary reaction in aqueous solution is hydrolysis, where the chloride ligands are sequentially replaced by water molecules to form aquated species. The final product of thermal hydrolysis is the diaqua complex, cis-[Ru(bpy)2(OH2)2]2+. rsc.org This species is often considered the active form in certain catalytic and biological applications.
The complex can also undergo redox reactions. In several aerated solvent systems, [Ru(bpy)2Cl2] can be oxidized from the Ru(II) to the Ru(III) state, forming [Ru(bpy)2Cl2]+. researchgate.net The redox potential of this and related couples is influenced by the nature of the ligands coordinated to the ruthenium center.
Catalytic Applications and Mechanisms
Photocatalysis
Dichlorobis(bipyridine)ruthenium and related polypyridyl ruthenium complexes are renowned for their photocatalytic abilities, stemming from their unique photophysical and redox properties. Upon absorption of visible light, they can be excited to a long-lived metal-to-ligand charge transfer (MLCT) state, which allows them to participate in electron transfer reactions, driving various chemical transformations.
Photocatalytic Carbon Dioxide Reduction
Ruthenium-bipyridine complexes have been extensively investigated as catalysts for the photocatalytic reduction of carbon dioxide (CO₂), a process that mimics artificial photosynthesis. researchgate.net These systems typically involve a photosensitizer, a catalyst, and a sacrificial electron donor. In many instances, a ruthenium-bipyridine complex itself can act as both the photosensitizer and the catalyst.
For instance, systems using trans(Cl)–Ru(bpy)(CO)₂Cl₂ as a catalyst and [Ru(bpy)₃]²⁺ as a photosensitizer have been shown to efficiently produce carbon monoxide (CO) and formate (B1220265) (HCOO⁻) from CO₂ in the presence of an electron donor like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). researchgate.net The reduction of CO₂ can also be achieved in biphasic systems, such as a liquid-condensed CO₂ gas system, using [Ru(bpy)₂(CO)L]ⁿ⁺ type catalysts, where CO formation is favored at higher CO₂ pressures. researchgate.net
Novel supramolecular complexes, such as those linking a ruthenium photosensitizer to a catalytic metal center, have been developed to improve efficiency. However, the performance can be highly dependent on the nature of the bridging ligand, which affects the rate of electron transfer from the excited photosensitizer to the catalytic site. frontiersin.org For example, a dinuclear complex RuRe was found to be inactive for CO₂ reduction in solution, highlighting the importance of the molecular architecture. frontiersin.org
Photocatalytic Water Oxidation and Hydrogen Evolution
Ruthenium-bipyridine complexes are also pivotal in photocatalytic water splitting, which involves both water oxidation (to produce oxygen) and water reduction (to produce hydrogen).
For hydrogen evolution , ruthenium polypyridine complexes are commonly used as photosensitizers in homogeneous molecular systems. rsc.org These systems typically pair the ruthenium photosensitizer with a hydrogen-evolving catalyst, such as a cobaloxime, and a sacrificial electron donor like ascorbic acid. rsc.org The efficiency of these systems can be fine-tuned by modifying the ligands on the ruthenium complex. For example, substituting the bipyridine ligands can alter the redox properties of the photosensitizer, potentially leading to improved photocatalytic performance over the standard [Ru(bpy)₃]²⁺. rsc.org The stability of the photosensitizer is a critical factor, as ligand dissociation, especially in aqueous solutions, can lead to deactivation of the photocatalytic system. rsc.org
In the realm of water oxidation , dinuclear ruthenium complexes, such as those bridged by ligands like anthraquinone, have been shown to be effective catalysts. mdpi.com The mechanism often involves the formation of high-valent ruthenium-oxo species. For example, the complex cis,cis-[(bpy)₂Ru(OH₂)]₂O⁴⁺ is proposed to catalyze water oxidation through the generation of a catalytically active cis,cis-[(bpy)₂Ru(V)O]₂O⁴⁺ species. nih.gov The rate of oxygen evolution in some systems shows a second-order dependence on the catalyst concentration, suggesting that the formation of a dimeric ruthenium complex is a key step in the catalytic cycle. mdpi.com Mononuclear ruthenium complexes bearing specific ligands have also been designed to be robust water oxidation catalysts. rsc.org
Mechanistic Investigations of Photocatalytic Cycles
The photocatalytic cycle of ruthenium-bipyridine complexes typically begins with the absorption of light, leading to the formation of an excited state. researchgate.net This excited state can then be quenched either reductively or oxidatively.
In reductive quenching , the excited photosensitizer is reduced by a sacrificial electron donor, generating a one-electron reduced species of the photosensitizer. mdpi.com This reduced species is a potent reductant that can then transfer an electron to a catalyst or substrate, regenerating the ground-state photosensitizer and driving the desired chemical reaction. mdpi.comresearchgate.net For example, in hydrogen evolution, the reduced ruthenium complex transfers an electron to the cobalt catalyst. nih.gov
In oxidative quenching , the excited photosensitizer donates an electron to a substrate or a relay, generating the oxidized form of the photosensitizer. The oxidized photosensitizer is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle. researchgate.net
Time-resolved spectroscopy and spectroelectrochemistry are powerful tools for studying the transient intermediates and excited states involved in these photocatalytic cycles. frontiersin.org These techniques have been used to identify the localization of the excited state on specific ligands and to probe the kinetics of electron transfer processes. frontiersin.org For example, nanosecond transient absorption spectroscopy has been used to observe the formation of the reduced photosensitizer and the subsequent electron transfer to the catalyst. researchgate.net
Electrocatalysis
Ruthenium-bipyridine complexes are also active as electrocatalysts, particularly for the reduction of carbon dioxide. In these systems, an applied electrical potential, rather than light, drives the catalytic cycle.
Complexes such as [Ru(bpy)₂(CO)₂]²⁺ and [Ru(bpy)₂(CO)Cl]⁺ are known to electrocatalytically reduce CO₂ to produce CO and formate. mdpi.comosti.gov The catalytically active species is often a polymeric [{Ru⁰(bpy)(CO)₂}ₙ] species, which is formed after a two-electron reduction and loss of a ligand. mdpi.com
The efficiency and selectivity of these electrocatalysts can be influenced by factors such as the solvent, the presence of proton sources, and the structure of the complex. For example, a Ru(II) complex, [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺, has been shown to be a highly selective electrocatalyst for CO₂ reduction to CO at a low overpotential. osti.gov Immobilizing a phosphonated derivative of this catalyst on a nanocrystalline TiO₂ electrode surface significantly enhanced its reactivity and stability. osti.gov
General Organic Transformations
Beyond CO₂ reduction and water splitting, ruthenium-bipyridine complexes catalyze a variety of other organic transformations.
Hydrogenation: Ruthenium complexes with tetradentate bipyridine-methanamine ligands have proven to be highly efficient catalysts for the hydrogenation of esters to alcohols, achieving high turnover numbers. nih.gov
Oxidation: Ruthenium(II)-photocatalysts like [Ru(bpy)₃]²⁺ can be converted to ruthenium(VIII)-oxide (RuO₄) under visible light irradiation in the presence of an oxidant like NaIO₄. rsc.org This in situ generation of a powerful oxidant has been utilized in tandem catalytic protocols, combining a photoredox reaction with a subsequent RuO₄-mediated oxidation, for example, in Diels-Alder reactions. rsc.org
Role as a Photosensitizer in Multicomponent Catalytic Systems
One of the most significant roles of this compound and its derivatives is as a photosensitizer in multicomponent catalytic systems. In this role, the ruthenium complex absorbs light and initiates an electron transfer cascade, but it does not directly participate in the substrate transformation. Instead, it activates a separate catalytic species.
These systems are widely employed in various photocatalytic reactions, including CO₂ reduction and hydrogen evolution, where the ruthenium complex sensitizes a different metallic or molecular catalyst. frontiersin.orgrsc.orgnih.gov For instance, [Ru(bpy)₃]²⁺ is a benchmark photosensitizer used to study the activity of new hydrogen-evolving catalysts. rsc.org
Applications in Advanced Materials Science
Dye-Sensitized Solar Cells (DSSCs)
Dichlorobis(bipyridine)ruthenium(II) and its derivatives are pivotal in the field of dye-sensitized solar cells (DSSCs), a promising technology for converting sunlight into electricity. mdpi.commdpi.com These ruthenium complexes act as the photosensitizer, a critical component responsible for absorbing light and initiating the charge separation process. mdpi.com
This compound as a Dye Sensitizer (B1316253)
The effectiveness of a dye sensitizer in a DSSC is contingent on several factors, including its ability to absorb a broad range of the solar spectrum, efficient chemisorption onto the semiconductor surface (typically titanium dioxide, TiO2), and appropriate energy levels to facilitate electron injection and dye regeneration. mdpi.comiaamonline.org Ruthenium bipyridyl complexes, such as cis-di(thiocyanato)bis(2,2′-bipyridine-4,4′-dicarboxylate)ruthenium(II) (N3) and its doubly deprotonated form (N719), have been benchmark sensitizers in this field. mdpi.com These molecules possess carboxylate groups that act as anchoring moieties, ensuring a strong electronic coupling to the TiO2 surface for efficient electron transfer. iaamonline.orgnih.gov The parent compound, this compound(II), serves as a foundational precursor for synthesizing these more complex and highly efficient dyes. wikipedia.org
The general working principle of a DSSC involves the dye absorbing photons, which excites an electron. This excited electron is then injected into the conduction band of the semiconductor. The oxidized dye is subsequently regenerated by a redox mediator in the electrolyte, and the electrons travel through an external circuit to the counter electrode, where they reduce the oxidized redox mediator, completing the circuit. mdpi.com
Electron Injection Dynamics at Semiconductor Interfaces
The efficiency of a DSSC is critically dependent on the dynamics of electron injection from the photo-excited dye into the semiconductor's conduction band. mdpi.com This process must occur on a timescale that is significantly faster than the decay of the excited state of the dye. For many ruthenium-based dyes, such as N719, electron injection into TiO2 is an ultrafast process, occurring on the femtosecond to picosecond timescale. mdpi.comscilit.com
Studies using transient absorption spectroscopy have revealed that the electron injection can be a biphasic process. For instance, in some systems, an initial fast component occurs within hundreds of femtoseconds, followed by a slower component in the picosecond range. mdpi.com The rate of electron injection is influenced by several factors, including the electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band, the presence of surface defects on the semiconductor, and the adsorption geometry of the dye. harvard.edu Dissociated adsorption of the dye molecules on the TiO2 surface has been shown to lead to faster electron injection dynamics by reducing interfacial dipole moments. harvard.edu
Design Principles for Enhanced DSSC Performance
Broad Spectral Absorption: Modifying the ligands of the ruthenium complex can extend its absorption spectrum to capture more of the incident solar radiation. magtech.com.cn
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and LUMO energy levels of the dye must be appropriately matched with the redox potential of the electrolyte and the conduction band edge of the semiconductor, respectively, to ensure efficient electron injection and dye regeneration. iaamonline.org
Hydrophobicity: Introducing hydrophobic moieties to the dye structure can prevent water from the electrolyte from desorbing the dye from the TiO2 surface, thereby improving the long-term stability of the device. mdpi.com The Z907 sensitizer is an example where adding nonyl chains to the bipyridine ligands enhanced stability. mdpi.com
Avoiding Aggregation: The molecular structure should be designed to minimize dye aggregation on the semiconductor surface, which can quench excited states and reduce efficiency. nih.gov
Thiocyanate-Free Dyes: While many high-performing ruthenium dyes contain thiocyanate (B1210189) ligands, these can be unstable. Research has focused on developing thiocyanate-free complexes to improve the long-term stability of DSSCs. nih.gov
The following table summarizes the photovoltaic performance of DSSCs using various ruthenium-based sensitizers.
| Sensitizer | Jsc (mA·cm⁻²) | Voc (V) | FF | η (%) | Reference |
| N719 | 20.5 | 0.72 | 0.70 | 10.4 | mdpi.comiaamonline.org |
| Z907 | - | - | - | 6.2 | mdpi.com |
| N719 + O11 (co-sensitization) | - | - | - | 10.20 | mdpi.com |
| N719 alone (control for O11) | - | - | - | 7.50 | mdpi.com |
| N719 + 40 (co-sensitization) | 12.8 | - | - | 6.3 | mdpi.com |
| N719 alone (control for 40) | 11.5 | - | - | 5.8 | mdpi.com |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency.
Co-sensitization Strategies
A significant strategy to enhance the performance of DSSCs is co-sensitization, which involves using a mixture of two or more dyes with complementary absorption spectra. magtech.com.cnnih.gov This approach broadens the spectral range over which the solar cell can harvest light, leading to an increased short-circuit current density (Jsc). researchgate.net
For instance, ruthenium-based dyes, which typically have strong absorption in the visible region, can be co-sensitized with organic dyes that absorb in the near-infrared (NIR) or other parts of the visible spectrum. nih.gov This "dye cocktail" approach can lead to a more efficient capture of the solar spectrum. researchgate.net Research has shown that co-sensitizing N719 with certain organic dyes can improve the power conversion efficiency compared to cells using N719 alone. mdpi.comresearchgate.net For example, the combination of the organic dye O11 with N719 resulted in an efficiency of 10.20%, a significant increase from the 7.50% efficiency of the DSSC with only N719. mdpi.com
Supramolecular Chemistry and Self-Assembly
The unique coordination chemistry of ruthenium and the versatile nature of bipyridine ligands make this compound(II) and its derivatives excellent building blocks for supramolecular chemistry and the self-assembly of complex architectures. researchgate.net
Formation of Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal-ligand coordination, and π-π stacking, to construct large, well-defined structures from smaller molecular components. Ruthenium-bipyridine complexes are often employed as photoactive or electroactive centers within these larger assemblies. researchgate.net
Coordination-driven self-assembly can produce a variety of supramolecular structures, including metallamacrocycles and cages. nih.gov For example, binuclear ruthenium(II) complexes can be reacted with multitopic ligands to form tetranuclear or even octanuclear macrocyclic structures. nih.gov
Another approach involves the host-guest chemistry of cyclodextrins. Ruthenium polypyridine complexes can form inclusion complexes with cyclodextrins, where the hydrophobic ligands of the ruthenium complex are encapsulated within the cyclodextrin (B1172386) cavity. nih.gov This can be used to control the aggregation of the ruthenium complexes in solution. nih.gov Furthermore, by modifying cyclodextrins with bipyridine units and assembling them with other functionalized molecules through host-guest interactions, it is possible to construct supramolecular nanoparticles with applications in areas like gene delivery. nih.gov
Host-Guest Interactions (e.g., with Cyclodextrins)
Host-guest chemistry, a field centered on the creation of larger supramolecular structures from smaller molecular components, has found a significant application for derivatives of this compound. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for encapsulating hydrophobic guest molecules in aqueous solutions. ntu.edu.sgnih.gov The interaction between ruthenium complexes and cyclodextrins can lead to the formation of inclusion complexes with unique properties and functionalities.
Detailed research has explored the binding of ruthenium complexes with various cyclodextrins. For instance, a ruthenium aqua complex featuring two hydrophobic alkyl chains demonstrated selective binding with γ-cyclodextrin (γ-CD) in an aqueous medium. rsc.org The two alkyl chains of the complex were incorporated into the cavity of the γ-CD. rsc.org The binding affinity was significantly higher for γ-CD compared to α-CD and β-CD, highlighting the importance of size complementarity between the host cavity and the guest molecule. rsc.org
The formation of these host-guest complexes can be influenced and controlled by external stimuli, such as light. In one study, a ruthenium complex could be switched between two isomers, proximal-1 and distal-1, using visible light. The proximal-1 isomer showed a strong binding affinity for γ-cyclodextrin. rsc.org Upon photoisomerization to the distal-1 form, the affinity for cyclodextrins was reduced because the hydrophobic alkyl chains became more separated. rsc.org This system demonstrated that host-guest complex formation could be reversibly controlled through the application of light and thermal stimuli. rsc.org
Furthermore, the encapsulation of a ruthenium bis(bipyridine) phosphonite complex within a γ-cyclodextrin was found to stabilize a new atropisomeric conformation generated by light irradiation. nih.gov The cyclodextrin cavity provides a constrained environment that hinders the thermal racemization that would otherwise occur, effectively trapping the light-induced isomer. nih.gov The complexation and its effect on the isomer's stability were confirmed using circular dichroism and NMR spectroscopy. nih.gov
Table 1: Binding Constants for Ruthenium Complex with Cyclodextrins
| Host Molecule | Guest Molecule | Binding Constant (K₁:₁) |
|---|---|---|
| γ-Cyclodextrin | proximal-1* | 520 ± 60 M⁻¹ |
| α-Cyclodextrin | proximal-1* | Not significant |
| β-Cyclodextrin | proximal-1* | Not significant |
*proximal-[Ru(C₁₀tpy)(C₁₀pyqu)OH₂]²⁺
Molecular Switches and Photochromic Systems
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) is a valuable starting material for designing molecular switches and photochromic systems. sigmaaldrich.comsigmaaldrich.com These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light (photochromism), heat, or chemical reactions. nih.gov
One prominent example involves the reversible switching of the bonding mode of ruthenium bis(bipyridyl) groups attached to oligothiophenes. nih.gov In these systems, the ruthenium complex can coordinate to the oligothiophene through either a phosphorus and sulfur atom (P,S bonding) or a phosphorus and carbon atom (P,C bonding). The switch from P,S to P,C bonding is triggered by the addition of a base, and the process can be reversed by adding an acid. This reversible change in coordination significantly alters the electrochemical and spectroscopic properties of the material, including its redox potentials and luminescence. nih.gov While both bonding modes quench the natural luminescence of the oligothiophene, weak metal-to-ligand charge transfer (MLCT) based luminescence is observed for some complexes in one of their states. nih.gov
Photochromism, a light-induced reversible transformation of a chemical species between two forms having different absorption spectra, is another key application. Irradiation of a racemic ruthenium bis(bipyridine) phosphonite complex with light (λ > 460 nm) induces the formation of a new atropisomer through rotation around the Ru-P bond. nih.gov This process represents a photochromic generation of a new molecular state. The stability of this new isomer is enhanced when complexed with γ-cyclodextrin, as discussed previously. nih.gov The interconversion between the isomers can be monitored by circular dichroism and NMR spectroscopy, confirming the switching behavior. nih.gov The development of such systems, which can be operated using visible light, makes them promising candidates for applications in electronic devices and biological systems. researchgate.net
Table 2: Stimuli and Response in Ruthenium-Based Molecular Switches
| System | Stimulus | Reversible Change | Monitored by |
|---|---|---|---|
| Ruthenium bis(bipyridyl) on oligothiophene | Acid/Base | P,S bonding ↔ P,C bonding | Electrochemistry, Spectroscopy |
| Ruthenium bis(bipyridine) phosphonite | Light (λ > 460 nm) / Heat | Original atropisomer ↔ New atropisomer | Circular Dichroism, NMR |
Chemical Sensor Development via Luminescence Modulation
The inherent luminescent properties of many ruthenium-bipyridine complexes make them ideal candidates for the development of chemical sensors. nih.gov The principle behind these sensors is the modulation (quenching or enhancement) of the complex's luminescence upon interaction with a specific analyte. cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) is a precursor for synthesizing such sensor molecules. sigmaaldrich.comsigmaaldrich.com
A notable application is in the detection of biologically relevant molecules. For example, ruthenium(II) complexes derived from the parent compound can be used to modify the surface of gold nanoparticles for the selective detection of cysteine. sigmaaldrich.comsigmaaldrich.com The presence of cysteine interacts with the system, leading to a measurable change in its luminescence, thus signaling the presence of the amino acid.
The luminescence of ruthenium complexes is highly sensitive to their environment and to the presence of certain quenchers, such as molecular oxygen. The photoexcited state of the ruthenium(II) tris(bipyridyl) ion, a derivative, is efficiently quenched by oxygen, a phenomenon that has been harnessed to monitor oxygen uptake in chemical and enzymatic reactions. nih.gov This provides a spectrofluorometric alternative to traditional polarographic methods for measuring oxygen concentration. nih.gov
Furthermore, ruthenium complexes have been integrated into solid-state sensing platforms. A solid-state electrochemiluminescence (ECL) sensor was developed by immobilizing ruthenium(II)tris(bipyridine) within a bipolar silica (B1680970) nanochannel film on an electrode. mdpi.com This device was designed for the highly sensitive detection of oxalate (B1200264) ions in samples like serum and urine. mdpi.com Oxalate acts as a co-reactant for the ECL emission of the ruthenium complex, and its concentration is directly related to the intensity of the light produced. mdpi.com This approach enhances the stability and signal intensity compared to solution-based sensors. mdpi.com The development of chemoresponsive microgels functionalized with enantiopure [Ru(bpy)₃]²⁺ has also shown that the luminescence properties can be tuned by the swelling or shrinking of the gel matrix in response to an analyte like fructose. rsc.org
Table 3: Examples of Luminescence-Based Sensors Derived from Ruthenium-Bipyridine Complexes
| Sensor System | Analyte Detected | Principle of Detection |
|---|---|---|
| Ru(II) complex-modified gold nanoparticles | Cysteine | Selective luminescence change |
| [Ru(bpy)₃]²⁺ ion in solution | Molecular Oxygen | Luminescence quenching |
| Immobilized [Ru(bpy)₃]²⁺ on electrode | Oxalate | Electrochemiluminescence (ECL) with analyte as co-reactant |
Advanced Spectroscopic and Computational Methodologies in Research
Ultrafast Spectroscopy Techniques
Ultrafast spectroscopy allows for the real-time observation of molecular dynamics, offering direct insight into the transient species and structural changes that occur immediately after light absorption.
Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to map the evolution of excited states. In a typical experiment, a femtosecond laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed femtosecond pulse (the probe) measures the absorption spectrum of the transient excited species. By varying the delay time between the pump and probe pulses, a "movie" of the excited-state relaxation processes can be created.
For cis-[Ru(bpy)2Cl2], femtosecond TA spectroscopy has been employed to investigate the dynamics following excitation into its metal-to-ligand charge transfer (MLCT) and ligand-centered (π → π) absorption bands. nih.govacs.org Upon excitation, an electron is transferred from a metal-centered d-orbital to a π orbital of one of the bipyridine ligands, forming a ³MLCT state. acs.org This process is followed by vibrational cooling, where the "hot" excited molecule dissipates excess vibrational energy to the surrounding solvent.
This vibrational cooling is observed in the TA spectra as a distinct narrowing of the excited-state absorption features over time. nih.govacs.org Studies have tracked this spectral evolution at different excitation wavelengths, revealing the timescale for the thermalization of the lowest-lying ³MLCT state. acs.org The key findings from these experiments on cis-[Ru(bpy)2Cl2] in an acetonitrile (B52724) solution are summarized below. nih.govacs.org
| Excitation Type | Excitation Wavelength | Observed Process | Time Constant (τ) |
|---|---|---|---|
| Ligand-Centered (π → π) | 266 nm | Vibrational Cooling | 16 ± 5 ps |
| Charge-Transfer (t₂ → π) | 400 nm | Vibrational Cooling | 15 ± 3 ps |
| Charge-Transfer (t₂ → π*) | 550 nm | Vibrational Cooling | 18 ± 2 ps |
These results demonstrate that regardless of the initial excitation, the molecule relaxes to a vibrationally cooled (thermalized) ³MLCT state on a timescale of approximately 15-18 picoseconds. nih.govacs.org The formation of the ³MLCT state itself is understood to be an ultrafast process, occurring within a picosecond after excitation. acs.org
Time-resolved vibrational spectroscopy techniques, such as Time-Resolved Infrared (TRIR) and Transient Resonance Raman (TRR) spectroscopy, provide complementary information to electronic spectroscopy by probing the nuclear structure of transient species. TRIR spectroscopy measures changes in the infrared absorption of a molecule's vibrational modes following photoexcitation, while TRR provides similar information via Raman scattering. These methods can identify the specific ligand on which an excited electron is localized and track structural changes in the coordination sphere of the metal center.
While these techniques have been extensively applied to other ruthenium polypyridyl complexes, such as [Ru(bpy)3]²⁺, to distinguish between ³MLCT and metal-centered (³MC) excited states, specific TRIR or TRR studies focusing solely on [Ru(bpy)2Cl2] are not as prevalent in the reviewed literature. Such studies would be valuable for directly observing the vibrational signatures of the bipyridine radical anion within the ³MLCT state of [Ru(bpy)2Cl2] and for monitoring any structural dynamics involving the ruthenium-chloride bonds upon excitation.
Quantum Chemical Calculations
Computational chemistry provides a powerful framework for interpreting experimental data and predicting the properties of molecules in both their ground and excited states. For [Ru(bpy)2Cl2], quantum chemical calculations are essential for assigning spectroscopic features and understanding the nature of the electronic transitions.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground-state properties of molecules. For cis-[Ru(bpy)2Cl2], DFT calculations are used to optimize the molecule's geometry, predict its vibrational frequencies, and describe the distribution of its molecular orbitals.
Research has shown that DFT calculations, for instance at the B3LYP/LANL2DZ level of theory, successfully predict a stable ground-state geometry for cis-[Ru(bpy)2Cl2] with no imaginary vibrational frequencies, confirming it as a true energy minimum. acs.org These calculations provide the foundational structure from which excited-state properties can be investigated. The highest occupied molecular orbitals (HOMOs) are typically found to be metal-centered (Ru d-orbitals), while the lowest unoccupied molecular orbitals (LUMOs) are localized on the π-system of the bipyridine ligands, which is characteristic of ruthenium polypyridyl complexes.
Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to study electronic excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
TD-DFT calculations have been performed for cis-[Ru(bpy)2Cl2] to simulate its UV-visible absorption spectrum. acs.org The results show good agreement with the experimental spectrum, correctly predicting the main absorption bands. acs.org This allows for a detailed assignment of the observed electronic transitions. For example, the bands in the visible region are assigned to MLCT transitions, while those in the ultraviolet region are assigned to internal π → π* transitions within the bipyridine ligands. acs.org
| Band Label | Experimental Peak (nm) | TD-DFT Calculated Peak (nm) | Assignment |
|---|---|---|---|
| 1 | 548 | ~548 | ¹MLCT |
| 2 | 376 | ~376 | ¹MLCT |
| 3 | 297 | ~297 | π → π |
| 4 | 240 | ~240 | π → π |
While TD-DFT is a powerful tool, it can have limitations in accurately describing charge-transfer excited states, sometimes underestimating their energy. acs.org Despite this, it remains a cornerstone for understanding the electronic structure and photophysics of [Ru(bpy)2Cl2].
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. When combined with quantum mechanical methods (QM/MM) or used to parameterize models of photophysical processes, MD can be a valuable tool for understanding how the environment, particularly the solvent, influences excited-state dynamics.
For ruthenium polypyridyl complexes, MD simulations can be used to model the reorganization of solvent molecules around the complex following the charge separation of an MLCT transition. This solvent reorganization is a key factor in stabilizing the excited state and can influence the rates of non-radiative decay back to the ground state. Non-adiabatic MD simulations, which allow for transitions between electronic states, can be used to model the entire photophysical cycle, from excitation through intersystem crossing and internal conversion.
Integration of Experimental and Computational Approaches
The comprehensive characterization of dichlorobis(bipyridine)ruthenium(II), [Ru(bpy)₂Cl₂], and its derivatives is significantly enhanced by the integration of experimental spectroscopic techniques with advanced computational methodologies. This synergistic approach allows for a deeper understanding of the molecule's electronic structure, excited states, and photophysical properties, where computational models provide detailed interpretations of experimental data, and experimental results serve to validate and refine theoretical calculations.
The primary computational tools employed in the study of ruthenium-bipyridine complexes are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties and electronic spectra. researchgate.netresearchgate.net DFT is utilized to optimize the molecular geometry, determine orbital energies, and calculate vibrational frequencies. TD-DFT builds upon this by calculating the energies and characteristics of electronic transitions, which can be directly correlated with experimental absorption spectra. researchgate.netnih.gov
A key area where this integration is crucial is in the analysis of UV-Visible absorption spectra. The electronic spectrum of [Ru(bpy)₂Cl₂] and related complexes is characterized by intense bands in the visible and near-UV regions, which arise from metal-to-ligand charge transfer (MLCT) transitions. researchgate.net While experimental spectra reveal the position and intensity of these absorptions, TD-DFT calculations provide a definitive assignment of the orbitals involved in these transitions. researchgate.net For instance, theoretical studies on similar Ru(II) bipyridine complexes have successfully assigned low-energy absorption bands to specific MLCT, ligand-to-ligand charge transfer (LLCT), or ligand-to-metal charge transfer (LMCT) transitions, which would be difficult to distinguish based on experimental data alone. researchgate.net
The synergy is evident when comparing calculated and experimental data. Computational models are first validated by comparing the calculated ground-state geometry with data from X-ray crystallography and the computed vibrational frequencies with experimental Infrared (IR) spectra. researchgate.net Once validated, the models can be used to predict and interpret more complex phenomena. For example, TD-DFT calculations can accurately predict how different solvents or modifications to the bipyridine ligands will shift the absorption maxima, providing insight into the electronic effects at play. researchgate.netresearchgate.net Research has shown that electron-releasing groups on the bipyridine ligands cause a blue shift in the MLCT band, while electron-withdrawing groups induce a red shift, a trend that is both observed experimentally and explained computationally. researchgate.net
The following table presents a conceptual comparison of experimental and computational data for a generic [Ru(bpy)₂X₂] type complex, illustrating the typical level of agreement that validates the integrated approach.
| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| MLCT | 518 | 525 | 0.045 | d(Ru) → π(bpy) |
| MLCT | 480 | 488 | 0.051 | d(Ru) → π(bpy) |
| Intraligand (IL) | 287 | 290 | 0.650 | π(bpy) → π*(bpy) |
Furthermore, this integrated methodology extends to understanding reaction dynamics and excited-state evolution. Ultrafast spectroscopic techniques, such as time-resolved infrared spectroscopy, can monitor the relaxation pathways of the complex after photoexcitation. rsc.org DFT calculations are instrumental in interpreting these transient spectra by modeling the vibrational frequencies of potential intermediate states, such as the triplet MLCT (³MLCT) or triplet dd (³dd) states, helping to elucidate the complete photophysical pathway. rsc.org
Future Research Directions
Development of Novel Dichlorobis(bipyridine)ruthenium Derivatives
The development of novel this compound derivatives is a cornerstone of future research, aimed at fine-tuning their electronic, photophysical, and catalytic properties. A primary strategy involves the introduction of various functional groups onto the bipyridine (bpy) ligands. It is well-established that adding electron-donor or electron-acceptor groups to the 4 and 4'-positions of the bipyridine ligands can significantly alter the physicochemical properties of the resulting complexes. acs.org Electron-donating groups tend to destabilize the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. acs.org
Research has demonstrated the synthesis of heteroleptic ruthenium(II) complexes with a cyano-substituted bipyridine ligand and other bipyridine ligands bearing electron-donating groups like methyl, methoxy, and dimethylamino. acs.org This approach allows for the fine-tuning of the complex's properties, leading to absorption across the visible spectrum and emission in the near-infrared (NIR) region. acs.org Another avenue involves creating derivatives with phosphonate-substituted phenanthroline ligands, which have shown high emission quantum yields and enhanced photocatalytic performance in reactions like the phosphonylation and cyanation of tertiary amines compared to the classic tris(bipyridine)ruthenium(II) complex. rsc.org
Furthermore, researchers are designing complexes with entirely new ligand frameworks. For instance, new ruthenium complexes based on bipyridinemethanamine-containing tetradentate ligands have been synthesized and shown to be highly efficient catalysts for the hydrogenation of esters to alcohols. nih.gov The development of isocyanoborato-based ruthenium(II) luminophores represents another innovative direction, offering enhanced photostability and access to higher excited-state energies compared to traditional polypyridyl complexes. nih.gov These novel complexes have demonstrated potential in both reductive and oxidative photoredox catalysis, tackling reactions that are challenging for standard catalysts like [Ru(bpy)₃]²⁺. nih.gov
Future work will likely focus on:
Asymmetric Ligands: Designing complexes with asymmetric ligands to induce specific selectivities in catalysis.
Multifunctional Ligands: Incorporating ligands with built-in functionalities, such as recognition sites for specific substrates or secondary catalytic centers.
Bridging Ligands: Synthesizing dinuclear or polynuclear complexes with tailored bridging ligands to control electronic communication between metal centers and enhance light absorption and excited-state properties. rsc.org
Table 1: Examples of Novel this compound Derivatives and Their Targeted Properties
| Derivative Class | Ligand Modification | Targeted Property/Application | Reference |
|---|---|---|---|
| Heteroleptic Complexes | Electron-donor/acceptor groups on bpy ligands | Fine-tuning of HOMO/LUMO levels for NIR emission | acs.org |
| Phosphonate-Substituted Complexes | Phosphonate groups on phenanthroline ligands | Enhanced quantum yield and photocatalytic activity | rsc.org |
| Tetradentate Ligand Complexes | Bipyridinemethanamine-based tetradentate ligands | Catalytic hydrogenation of esters | nih.gov |
| Isocyanoborato Luminophores | Isocyanoborato ligands instead of traditional polypyridyls | Increased photostability and higher excited-state energies | nih.gov |
| Dinuclear Complexes | para- and meta-positioned bis-2,2′-bipyridine bridges | Enhanced light absorption and modified excited-state deactivation pathways | rsc.org |
Exploration of Emerging Catalytic Pathways
The catalytic versatility of ruthenium-bipyridine complexes is a major driver of ongoing research. While their role in certain reactions is well-established, future efforts are geared towards uncovering and optimizing novel catalytic pathways. A significant area of exploration is in the field of carbon dioxide (CO₂) reduction. acs.org Researchers are designing complexes, such as those containing a tridentate CNC pincer ligand alongside a bipyridine ligand, that can photocatalytically reduce CO₂ to carbon monoxide (CO) using visible light. acs.org Mechanistic studies on these systems aim to understand the key intermediates and electron transfer steps that govern the catalytic cycle. acs.org Another approach involves the catalytic hydrogenation of ruthenium carbonyl complexes to formyl complexes, which are critical intermediates in the reduction of CO to fuels like methanol. acs.org
The field of photoredox catalysis continues to expand, with ruthenium-bipyridine complexes enabling a wide array of organic transformations. researchgate.netresearchgate.net These reactions often proceed through single-electron transfer (SET) mechanisms, providing access to new synthetic routes. researchgate.netresearchgate.net Future research will likely target more challenging transformations, including:
C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after goal in organic synthesis. Ruthenium photocatalysts are being explored for reactions like the C-H imidation of heteroarenes and the vinylation of N-aryl amines. nih.gov
Atom Transfer Radical Cyclization (ATRC): Developing more efficient and selective ruthenium catalysts for constructing complex cyclic molecules.
Dual Catalysis: Combining ruthenium photoredox catalysis with other catalytic modes, such as transition-metal catalysis, to achieve novel reactivity. For example, the combination with nickel catalysis has been shown to enable single-electron transmetalation in organoboron cross-coupling reactions. nih.gov
Enantioselective Catalysis: A significant challenge is the development of chiral ruthenium-bipyridine catalysts that can induce high enantioselectivity in photoredox reactions.
Recent work has demonstrated the development of highly reactive, air- and moisture-stable ruthenium precursors that allow for the rapid, in-situ synthesis of a library of photocatalysts. youtube.com This high-throughput approach can accelerate the discovery of optimal catalysts for specific reactions, such as Giese additions and alkene hydroalkylation. youtube.com
Advancement in Energy Conversion Device Performance
This compound(II) and its derivatives are pivotal components in molecular energy conversion systems, particularly in dye-sensitized solar cells (DSSCs) and artificial photosynthesis. ontosight.aimdpi.com A major research thrust is to improve the performance and stability of these devices.
In the context of DSSCs, future research aims to enhance power conversion efficiency by systematically modifying the structure of the ruthenium dye. rsc.orgepfl.ch This involves tuning the dye's properties to achieve broader and more intense absorption of the solar spectrum, and to optimize the electronic coupling with semiconductor surfaces like titanium dioxide (TiO₂) or zinc oxide (ZnO). acs.orgrsc.org For instance, introducing di(methoxyphenyl)ethenyl groups to the bipyridine ligands can create dyes with red-shifted absorption and improved stability on the TiO₂ surface. rsc.orgepfl.ch Another strategy is the use of thiocyanate-free cyclometalated ruthenium complexes, which offer greater stability compared to classic isothiocyanate-based dyes. mdpi.com
Artificial photosynthesis represents another critical frontier, where ruthenium complexes are used to catalyze light-driven reactions such as water splitting for hydrogen (H₂) production and the reduction of CO₂ into chemical fuels. ontosight.aiontosight.ai Future research will focus on:
Improving Catalyst Stability: A key challenge is the deactivation of the photocatalytic system, especially in aqueous environments. rsc.org Developing more robust photosensitizers, such as those with tris-phenyl-phenanthroline sulfonate ligands, has been shown to enhance the stability and efficiency of H₂ production. rsc.org
Integrating with Nanomaterials: Hybrid systems that immobilize ruthenium complexes on nanostructured supports, like nanoporous carbon nitrides (nanoC₃N₄), are being developed. nih.gov These supports can enhance photocatalytic activity due to their high surface area and can even allow for the tuning of the complex's photochemical properties by varying embedded alkali metal cations. nih.gov
Developing Tandem Systems: Designing integrated systems where a ruthenium-based photosensitizer is coupled with a separate, highly active catalyst for either water oxidation or CO₂ reduction.
The ultimate goal is to create efficient, durable, and cost-effective devices that can harness solar energy to produce clean fuels, contributing to a sustainable energy future. mdpi.com
Interdisciplinary Research with Advanced Characterization Techniques
Understanding the intricate mechanisms of catalysis and energy conversion involving this compound(II) complexes requires a deeply interdisciplinary approach, combining synthesis with advanced characterization techniques and computational modeling. nih.gov
Advanced Spectroscopic Techniques are crucial for observing the short-lived, transient species that are key intermediates in photocatalytic cycles. researchgate.net
Transient Absorption (TA) Spectroscopy: This technique, including laser flash photolysis (LFP), allows researchers to detect excited states and radical intermediates on timescales from nanoseconds to milliseconds, helping to distinguish between energy transfer and electron transfer pathways. researchgate.netyoutube.com
Time-Resolved X-ray Absorption Spectroscopy (tr-XAS): This powerful method provides direct information about the electronic and geometric structure of the metal center in transient intermediates, offering definitive evidence for proposed mechanistic steps. researchgate.net
Electrochemiluminescence (ECL): The study of light emission from electrochemically generated species is used not only for analytical applications but also to probe the fundamental properties of different ruthenium-bipyridine derivatives and their potential as luminophores. rsc.orgnih.gov
Computational Chemistry , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool. researchgate.netmdpi.com These methods are used to:
Predict the electronic structure, absorption spectra, and redox potentials of new, yet-to-be-synthesized complexes. mdpi.com
Map out potential energy surfaces for catalytic reactions, identifying transition states and intermediates. acs.org
Elucidate the nature of excited states and the pathways for their deactivation. rsc.org
The synergy between experimental and theoretical approaches is essential for the rational design of next-generation ruthenium complexes. researchgate.net Furthermore, interdisciplinary collaborations are extending the application of these complexes into materials science and bioanalysis. For example, ruthenium complexes are being integrated into polymer films for ion-selective sensors rsc.org and combined with oligonucleotides and nanomaterials for advanced biosensing platforms. nih.govnih.gov Single-molecule techniques, such as atomic force microscopy and optical tweezers, are even being used to study the interaction of dppz-ligated ruthenium complexes with individual DNA molecules. mdpi.com This convergence of disciplines will continue to uncover new fundamental knowledge and drive innovation in the applications of these versatile compounds.
Q & A
Q. How can researchers integrate this compound into metal-organic frameworks (MOFs) for photocatalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
